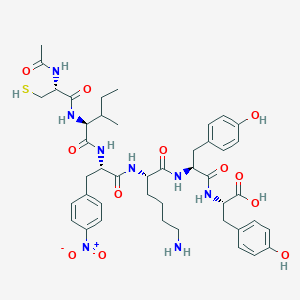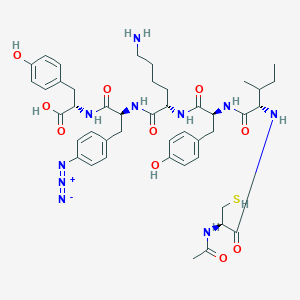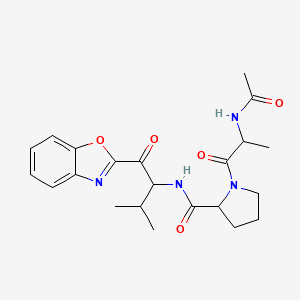
Ac-DL-Ala-DL-Pro-DL-Val-benzoxazol-2-yl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ac-DL-Ala-DL-Pro-DL-Val-benzoxazol-2-yl is a synthetic compound composed of a sequence of amino acids (alanine, proline, and valine) linked to a benzoxazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DL-Ala-DL-Pro-DL-Val-benzoxazol-2-yl typically involves the stepwise coupling of the amino acids alanine, proline, and valine, followed by the attachment of the benzoxazole group. The process begins with the protection of the amino groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) and coupled sequentially. Finally, the benzoxazole group is introduced through a condensation reaction with an appropriate benzoxazole derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to purify the final product.
化学反応の分析
Types of Reactions
Ac-DL-Ala-DL-Pro-DL-Val-benzoxazol-2-yl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions often require a catalyst or base to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Ac-DL-Ala-DL-Pro-DL-Val-benzoxazol-2-yl has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in modulating biological pathways and as a probe for investigating protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
作用機序
The mechanism of action of Ac-DL-Ala-DL-Pro-DL-Val-benzoxazol-2-yl involves its interaction with specific molecular targets. The benzoxazole moiety can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The amino acid sequence may also play a role in targeting specific biological pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
Ac-DL-Ala-DL-Pro-DL-Val-benzoxazol-2-yl: Unique due to its specific amino acid sequence and benzoxazole moiety.
Ac-DL-Ala-DL-Pro-DL-Val-benzoxadiazole-2-yl: Similar structure but with a benzoxadiazole group instead of benzoxazole.
Ac-DL-Ala-DL-Pro-DL-Val-benzothiazol-2-yl: Contains a benzothiazole group, offering different chemical properties and reactivity.
Uniqueness
This compound is unique due to its specific combination of amino acids and the benzoxazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C22H28N4O5 |
|---|---|
分子量 |
428.5 g/mol |
IUPAC名 |
1-(2-acetamidopropanoyl)-N-[1-(1,3-benzoxazol-2-yl)-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C22H28N4O5/c1-12(2)18(19(28)21-24-15-8-5-6-10-17(15)31-21)25-20(29)16-9-7-11-26(16)22(30)13(3)23-14(4)27/h5-6,8,10,12-13,16,18H,7,9,11H2,1-4H3,(H,23,27)(H,25,29) |
InChIキー |
BITOROACNLSRME-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)C1=NC2=CC=CC=C2O1)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ac-[CEHdFRWC]-NH2](/img/structure/B10846156.png)
![9-O-[2-(Phenylol-1-yloxy)hexyl]berberine bromide](/img/structure/B10846159.png)
![9-[2-(1-Phosphonopropan-2-yloxy)ethyl]guanine](/img/structure/B10846161.png)

![Ac-[CFWKFC]-NH2](/img/structure/B10846175.png)
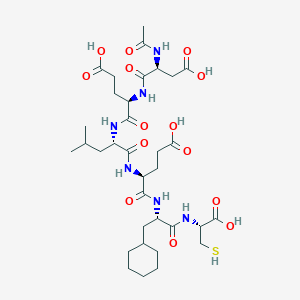
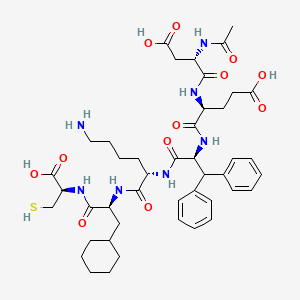
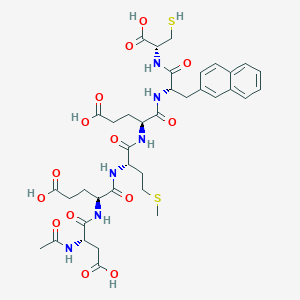

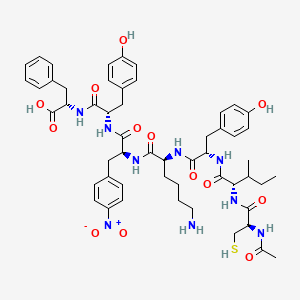

![Ac-dR[CEHdFRWC]-NH2](/img/structure/B10846204.png)
